1-Chloro-3-fluorobenzene

Catalog No.
S751300
CAS No.
625-98-9
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluorobenzene

CAS Number

625-98-9

Product Name

1-Chloro-3-fluorobenzene

IUPAC Name

1-chloro-3-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VZHJIJZEOCBKRA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)F

The exact mass of the compound 1-Chloro-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10271. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-fluorobenzene (CAS 625-98-9) is a highly versatile dihalogenated aromatic building block widely procured for pharmaceutical and agrochemical synthesis. Characterized by its distinct meta-substitution pattern, it offers orthogonal reactivity profiles where the labile carbon-chlorine bond serves as a primary site for cross-coupling, while the carbon-fluorine bond provides metabolic stability or acts as a directing group for ortho-lithiation. With a boiling point of 128 °C and a dielectric constant of 10.28, it integrates seamlessly into both traditional batch reactors and advanced flow chemistry systems [1]. Buyers prioritize this specific isomer over other halobenzenes when synthesizing complex 1,2,3-trisubstituted aromatics, asymmetric biaryls, and fluorinated active pharmaceutical ingredients (APIs) where precise regiocontrol is non-negotiable.

Substituting 1-chloro-3-fluorobenzene with its ortho (1-chloro-2-fluorobenzene) or para (1-chloro-4-fluorobenzene) isomers, or with 1,3-dichlorobenzene, fundamentally alters downstream synthetic pathways and product distributions. While 1,3-dichlorobenzene frequently undergoes uncontrollable double cross-coupling under standard palladium catalysis, the meta-fluoro substitution in 1-chloro-3-fluorobenzene effectively halts the reaction at the monoarylated stage, preserving the fluorine atom for subsequent orthogonal functionalization [1]. Furthermore, attempting to use the para-isomer in directed ortho-metalation (DoM) fails to leverage the synergistic inductive effects of flanking halogens, resulting in poor regioselectivity and complex isomeric mixtures. Consequently, generic substitution leads to drastically reduced yields of the target scaffold, increased purification costs, and the generation of off-target over-coupled waste.

Orthogonal Cross-Coupling Selectivity

Under Pd-NHC catalyzed Kumada cross-coupling conditions, the choice between meta-dihalobenzenes dictates the extent of arylation. Research demonstrates that while 1,3-dichlorobenzene undergoes exhaustive double C-C coupling, 1-chloro-3-fluorobenzene selectively yields the monoarylated product in high yield within a short timeframe[1]. This orthogonal reactivity is driven by the differential activation barriers of C-Cl versus C-F bonds under these specific catalytic conditions.

Evidence DimensionDegree of Arylation
Target Compound DataSelective monoarylation (high yield)
Comparator Or Baseline1,3-Dichlorobenzene (Double C-C coupling / diarylation)
Quantified DifferenceComplete shift from diarylation to monoarylation
ConditionsPd(μ-Cl)(Cl)(NHC)2 catalysis with Grignard reagents at 60 °C

Enables the step-wise, orthogonal construction of asymmetric biaryl and triaryl API scaffolds without generating over-coupled byproducts.

Regioselective Benzyne Formation via Lithiation

The generation of benzyne intermediates from halobenzenes is highly sensitive to the substitution pattern and solvent environment. When treated with n-BuLi in neat THF, 1-chloro-3-fluorobenzene exhibits a pronounced solvent-dependent regioselectivity, affording a 50:1 preference for the elimination of LiCl over LiF [1]. This specific reactivity profile, which generates 3-fluorobenzyne, is strictly dependent on the meta-arrangement and cannot be efficiently replicated by 1-chloro-4-fluorobenzene, which lacks the synergistic C2 proton necessary for highly directed metalation.

Evidence DimensionLithium Halide Elimination Selectivity
Target Compound Data50:1 preference for LiCl elimination (forming 3-fluorobenzyne)
Comparator Or Baseline1-Chloro-4-fluorobenzene (Mixed metalation / lacks synergistic C2 proton)
Quantified Difference50-fold preference for specific benzyne intermediate generation
Conditionsn-BuLi in neat THF solution

Provides a highly predictable and clean pathway for synthesizing 1,2,3-trisubstituted aromatic building blocks via cycloaddition.

Gas-Liquid Critical Temperature (Tc) Variations

The positional isomerism of chlorofluorobenzenes measurably impacts their macroscopic thermal properties, which is critical for high-pressure and supercritical fluid applications. Precision thermodynamic measurements reveal that the gas-liquid critical temperature (Tc) of 1-chloro-3-fluorobenzene is 615.9 K, which is lower than that of its para-substituted counterpart [1]. This variance affects solvent density and phase boundaries in high-temperature pressurized flow reactors.

Evidence DimensionGas-Liquid Critical Temperature (Tc)
Target Compound Data615.9 ± 0.2 K
Comparator Or Baseline1-Chloro-4-fluorobenzene (620.1 ± 0.2 K)
Quantified Difference4.2 K reduction in critical temperature
ConditionsSealed tube thermodynamic measurements

Informs the precise calibration of temperature and pressure parameters in advanced continuous-flow manufacturing and supercritical extractions.

Chromatographic Resolution for Purity Verification

Ensuring the isomeric purity of 1-chloro-3-fluorobenzene during procurement requires robust analytical methods, as it frequently co-occurs with other chlorofluorobenzenes. Gas chromatographic studies demonstrate that 1-chloro-3-fluorobenzene and 1-chloro-4-fluorobenzene can be baseline-resolved (resolution > 1.5) in under 5 minutes using an 8% Bentone-34 modified column under isothermal conditions, despite their nearly identical boiling points [1].

Evidence DimensionChromatographic Resolution
Target Compound DataBaseline resolution (>1.5) from para-isomer
Comparator Or Baseline1-Chloro-4-fluorobenzene (Co-elution risk on standard phases)
Quantified DifferenceComplete analytical separation in < 5 minutes
ConditionsIsothermal GC on 8 wt% Bentone-34 / 10 wt% DC-200 stainless steel column

Guarantees that buyers can accurately verify isomeric purity and avoid batch-to-batch reproducibility issues in sensitive pharmaceutical syntheses.

Orthogonal Synthesis of Asymmetric Biaryls

Leveraging its selective mono-cross-coupling behavior, 1-chloro-3-fluorobenzene is a highly effective starting material for synthesizing complex asymmetric biaryls and triaryls in pharmaceutical manufacturing, avoiding the diarylation waste associated with 1,3-dichlorobenzene [1].

Precursor for 1,2,3-Trisubstituted Aromatic APIs

Utilizing its highly regioselective directed ortho-metalation (DoM) at the C2 position, this compound is highly suited for generating 3-fluorobenzyne intermediates, which are subsequently trapped via cycloaddition to form sterically demanding API scaffolds [2].

High-Temperature Continuous Flow Manufacturing

Due to its specific gas-liquid critical temperature (615.9 K), 1-chloro-3-fluorobenzene is selected as a solvent or reactant in pressurized, high-temperature flow chemistry protocols where precise phase boundary management is required, outperforming the para-isomer in specific thermal regimes [3].

Fluorinated Agrochemical Development

The compound serves as a critical building block in the development of next-generation fungicides and herbicides, where the meta-fluorine atom imparts essential metabolic stability and lipophilicity while the chlorine atom is substituted via nucleophilic aromatic substitution (SNAr) or coupling [1].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

625-98-9

Wikipedia

1-Chloro-3-fluorobenzene

General Manufacturing Information

Benzene, 1-chloro-3-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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